Indole-3-carboxaldehyde-13C

Description

BenchChem offers high-quality Indole-3-carboxaldehyde-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole-3-carboxaldehyde-13C including the price, delivery time, and more detailed information at info@benchchem.com.

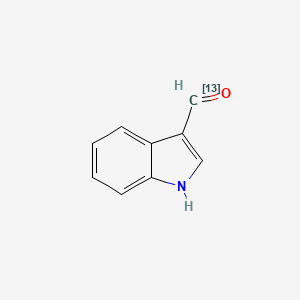

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNJUISKUQQNIM-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675975 | |

| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093452-52-8 | |

| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Indole-3-carboxaldehyde-¹³C: Properties, Synthesis, and Applications in Advanced Research

This guide provides a comprehensive technical overview of Indole-3-carboxaldehyde-¹³C, a stable isotope-labeled compound crucial for advanced research in metabolomics, drug development, and molecular biology. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and practical applications of this valuable analytical tool.

Introduction: The Significance of Isotopic Labeling in Indole Chemistry

Indole-3-carboxaldehyde (I3A) is a naturally occurring metabolite of the essential amino acid L-tryptophan, produced by gut microbiota and found in various plants.[1] It has garnered significant scientific interest due to its diverse biological activities, including its role as an agonist for the aryl hydrocarbon receptor (AhR), which modulates immune responses at mucosal surfaces.[1] The indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[2]

The introduction of a stable isotope, such as Carbon-13 (¹³C), into the Indole-3-carboxaldehyde structure provides a powerful tool for researchers. Indole-3-carboxaldehyde-¹³C serves as an ideal internal standard for quantitative mass spectrometry-based analyses (LC-MS, GC-MS), enabling precise and accurate measurement of its unlabeled counterpart in complex biological matrices.[3] This is critical for pharmacokinetic studies, metabolomic profiling, and understanding the intricate pathways of tryptophan metabolism.

This guide will provide an in-depth exploration of the chemical and physical properties of Indole-3-carboxaldehyde-¹³C, a detailed synthetic protocol, and a practical guide to its application as an internal standard in a quantitative LC-MS/MS workflow.

Physicochemical and Spectroscopic Properties

The physicochemical properties of Indole-3-carboxaldehyde-¹³C are virtually identical to those of its unlabeled analog. The single neutron difference in the ¹³C isotope at the formyl carbon does not significantly alter properties such as melting point, solubility, or chromatographic behavior under standard conditions.

Table 1: Physicochemical Properties of Indole-3-carboxaldehyde

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [4] |

| Molecular Weight (unlabeled) | 145.16 g/mol | [4] |

| Molecular Weight (¹³C-formyl) | 146.16 g/mol | [5] |

| Appearance | Tan to off-white crystalline powder | [6] |

| Melting Point | 197-199 °C | [6] |

| Solubility | Soluble in DMSO and methanol. | [1] |

| Storage | Store at 4°C under a nitrogen atmosphere. In solvent, store at -80°C for up to 6 months. | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity, purity, and location of the isotopic label. Below are the expected and reported spectroscopic data for Indole-3-carboxaldehyde. While specific spectra for the ¹³C-labeled aldehyde are not widely published, the data for the unlabeled compound and its deuterated analog provide a reliable reference.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C-label at the formyl position will result in a distinct signal in the ¹³C NMR spectrum and will introduce a C-H coupling constant in the ¹H NMR spectrum for the aldehyde proton.

Table 2: NMR Spectroscopic Data of Indole-3-carboxaldehyde (in DMSO-d₆)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Key Correlations | Source |

| ¹H NMR | ~12.19 | br s | Indole N-H | [6] |

| ~9.99 | s | Aldehyde C-H | [6] | |

| ~8.32 | s | H-2 | [6] | |

| ~8.17 | d | H-4 | [6] | |

| ~7.55 | d | H-7 | [6] | |

| ~7.28 | t | H-6 | [6] | |

| ~7.24 | t | H-5 | [6] | |

| ¹³C NMR | ~184.9 | s | Aldehyde C=O | [8] |

| ~138.2 | s | C-3a | [6] | |

| ~137.1 | s | C-7a | [6] | |

| ~124.2 | s | C-2 | [8] | |

| ~123.4 | s | C-6 | [6] | |

| ~122.1 | s | C-4 | [6] | |

| ~120.8 | s | C-5 | [6] | |

| ~118.2 | s | C-3 | [8] | |

| ~112.4 | s | C-7 | [8] |

For the ¹³C-labeled compound at the formyl carbon, the aldehyde proton in the ¹H NMR spectrum would appear as a doublet due to coupling with the ¹³C nucleus. The aldehyde carbon signal in the ¹³C NMR spectrum would be significantly enhanced.

2.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and the presence of the isotopic label.

-

Unlabeled Indole-3-carboxaldehyde (C₉H₇NO): The expected [M+H]⁺ ion is at m/z 146.0606.

-

Indole-3-carboxaldehyde-¹³C (¹²C₈¹³CH₇NO): The expected [M+H]⁺ ion is at m/z 147.0639. The one-mass-unit shift is a clear indicator of successful labeling.

Synthesis of Indole-3-carboxaldehyde-¹³C

The most common and efficient method for the synthesis of Indole-3-carboxaldehyde is the Vilsmeier-Haack reaction.[9] This reaction can be readily adapted for ¹³C labeling by utilizing a ¹³C-labeled formylating agent, such as ¹³C-dimethylformamide (DMF).

Proposed Synthetic Pathway

The synthesis involves the reaction of indole with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and ¹³C-labeled DMF. The resulting iminium salt is then hydrolyzed to yield the ¹³C-labeled aldehyde.

Caption: Synthesis of Indole-3-carboxaldehyde-¹³C via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of unlabeled Indole-3-carboxaldehyde.[9] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ¹³C-dimethylformamide (1.1 eq). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.0 eq) dropwise via the dropping funnel while maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes.

-

Formylation of Indole: Dissolve indole (1.0 eq) in a minimal amount of anhydrous ¹³C-DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This will cause the product to precipitate. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Application: Quantitative Analysis of Tryptophan Metabolites by LC-MS/MS

Indole-3-carboxaldehyde-¹³C is an invaluable tool for the accurate quantification of endogenous I3A in biological samples. The following protocol outlines a general workflow for its use as an internal standard.

Experimental Workflow

Sources

- 1. Stable-isotope labeled metabolites of the phytohormone, indole-3-acetic acid (Journal Article) | ETDEWEB [osti.gov]

- 2. Indole-3-carboxaldehyde(487-89-8) 13C NMR [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Indole-3-carboxaldehyde-13C | C9H7NO | CID 46781956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 8. rsc.org [rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

Introduction: The Significance of ¹³C-Labeling in Indole Chemistry

An In-depth Technical Guide to the Physical Characteristics of Indole-3-carboxaldehyde-¹³C

This guide provides a comprehensive technical overview of the physical and analytical characteristics of ¹³C-labeled Indole-3-carboxaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the practical application and validation of this essential research compound. We will explore not only the fundamental properties but also the causality behind the analytical techniques used to characterize and employ this isotopically labeled molecule.

Indole-3-carboxaldehyde is a naturally occurring metabolite of tryptophan and a versatile scaffold in medicinal chemistry, known for its role in various biological pathways and as a precursor for synthesizing more complex molecules.[1][2] The introduction of a stable isotope, Carbon-13 (¹³C), into the Indole-3-carboxaldehyde structure does not significantly alter its chemical reactivity or bulk physical properties but provides a powerful tool for quantitative analysis.[3][4]

The primary utility of Indole-3-carboxaldehyde-¹³C lies in its application as an internal standard for mass spectrometry (MS) and as a tracer in nuclear magnetic resonance (NMR) based metabolic flux studies.[5][6] Its increased mass allows for clear differentiation from its endogenous, unlabeled (¹²C) counterpart in biological matrices, enabling precise quantification in complex samples—a cornerstone of modern pharmacokinetic and metabolomic research.[7]

Section 1: Core Physicochemical Properties

The macroscopic physical properties of Indole-3-carboxaldehyde-¹³C are virtually identical to those of its unlabeled analogue. The substitution of ¹²C with ¹³C results in a negligible change in intermolecular forces, hence properties like melting point, solubility, and appearance remain consistent. The most critical distinction is the molecular weight, which is fundamental to its use in mass spectrometry.

Data Presentation: Summary of Physicochemical Properties

| Property | Unlabeled Indole-3-carboxaldehyde | Indole-3-carboxaldehyde-¹³C (Formyl-¹³C) | Indole-3-carboxaldehyde-¹³C₈ | Source(s) |

| Synonyms | 3-Formylindole, Indole-3-aldehyde | 3-Formylindole-¹³C | - | [2][8] |

| CAS Number | 487-89-8 | 1093452-52-8 (Representative) | - | [6][8] |

| Chemical Formula | C₉H₇NO | ¹²C₈¹³CH₇NO | ¹³C₈¹²CH₇NO | [8][9] |

| Molecular Weight | 145.16 g/mol | 146.16 g/mol | 153.10 g/mol | [8][9] |

| Appearance | Off-white to beige crystalline powder | Off-white to beige crystalline powder | Off-white to beige crystalline powder | [10][11] |

| Melting Point | 193-199 °C | 193-199 °C (Expected) | 193-199 °C (Expected) | [8][10][11] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | DMSO (Slightly), Methanol (Slightly) | DMSO (Slightly), Methanol (Slightly) | [10] |

| Stability | Air sensitive, Hygroscopic | Air sensitive, Hygroscopic | Air sensitive, Hygroscopic | [10] |

Note: The exact molecular weight and formula for ¹³C-labeled variants depend on the number and position of the ¹³C atoms.

Section 2: Spectroscopic Signature and Characterization

The true value and distinguishing features of Indole-3-carboxaldehyde-¹³C are revealed through spectroscopic analysis. The ¹³C label serves as a unique probe, fundamentally altering the output of mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

In MS, the ¹³C-labeled compound is chemically identical to the unlabeled analyte and therefore exhibits the same chromatographic behavior (e.g., co-elution in LC-MS). However, it is easily resolved by its mass-to-charge ratio (m/z). The molecular ion peak ([M+H]⁺) will be shifted by +n, where 'n' is the number of ¹³C atoms incorporated. This mass difference is the cornerstone of its use as an ideal internal standard for accurate quantification.[6]

Mandatory Visualization: Workflow for Identity Confirmation

Caption: LC-MS workflow for verifying the identity and mass of Indole-3-carboxaldehyde-¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information and is the primary method to confirm the position and extent of isotopic labeling.

-

¹H NMR: The ¹H NMR spectrum is largely unaffected by ¹³C substitution. Minor changes may appear as additional small couplings (¹J_CH, ²J_CH) between the ¹³C nucleus and adjacent protons, but the chemical shifts remain the same.

-

¹³C NMR: This is the most informative technique. In a standard ¹³C NMR spectrum of unlabeled Indole-3-carboxaldehyde, signals are observed for all nine carbon atoms at natural abundance (~1.1%).[8][12] For a ¹³C-labeled sample, the signal corresponding to the enriched carbon atom will be dramatically enhanced in intensity.[13] This provides unambiguous confirmation of the labeling position. For example, if the aldehyde carbon is labeled (¹³CHO), the signal around 185 ppm will be exceptionally intense compared to the other carbon signals.[12][14]

Data Presentation: ¹³C NMR Chemical Shifts for Indole-3-carboxaldehyde (Data is for the unlabeled compound in CDCl₃ and serves as a reference for identifying the labeled position)

| Carbon Position | Chemical Shift (δ, ppm) | Expected Observation for Labeled Compound |

| C=O (Aldehyde) | ~185.3 | Dramatically increased signal intensity if labeled. |

| C3a | ~136.8 | Dramatically increased signal intensity if labeled. |

| C2 | ~135.8 | Dramatically increased signal intensity if labeled. |

| C7a | ~124.4 | Dramatically increased signal intensity if labeled. |

| C5 | ~123.0 | Dramatically increased signal intensity if labeled. |

| C6 | ~121.9 | Dramatically increased signal intensity if labeled. |

| C4 | ~120.6 | Dramatically increased signal intensity if labeled. |

| C3 | ~118.4 | Dramatically increased signal intensity if labeled. |

| C7 | ~111.7 | Dramatically increased signal intensity if labeled. |

| Source: Based on data from supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation.[12] |

Section 3: Experimental Protocols & Best Practices

To ensure the integrity of research outcomes, rigorous validation of isotopically labeled standards is paramount. The following protocols outline the standard procedures for characterization and handling.

Protocol: Purity and Identity Confirmation by LC-MS

Objective: To confirm the molecular weight and assess the chemical purity of Indole-3-carboxaldehyde-¹³C.

Methodology:

-

Standard Preparation: Accurately weigh and dissolve the labeled compound in a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution. Prepare a working solution at ~1 µg/mL in the initial mobile phase.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry:

-

Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-200.

-

Analysis: Extract the ion chromatogram for the expected [M+H]⁺ of the labeled compound (e.g., m/z 147.06 for a single ¹³C label).

-

-

System Validation & Analysis:

-

Inject a solvent blank to ensure no system contamination.

-

Inject an unlabeled standard of Indole-3-carboxaldehyde to determine its retention time and confirm the expected mass (e.g., m/z 146.06).

-

Inject the ¹³C-labeled sample.

-

-

Expected Outcome: A sharp chromatographic peak should be observed at the same retention time as the unlabeled standard. The mass spectrum for this peak should show a base peak corresponding to the exact mass of the protonated ¹³C-labeled molecule. Purity is estimated by the peak area percentage in the chromatogram.

Protocol: Handling and Storage

Causality: Indole-3-carboxaldehyde is noted to be sensitive to air and moisture.[10] Improper storage can lead to degradation (e.g., oxidation of the aldehyde to a carboxylic acid), compromising the integrity of the standard and leading to inaccurate quantification.

Procedure:

-

Receiving: Upon receipt, log the compound and store it immediately under the recommended conditions, typically at -20°C.

-

Storage: Keep the container tightly sealed in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air. Store in a dark location to prevent potential photodegradation.

-

Handling: For weighing, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. Handle quickly and reseal the container promptly. Use in a well-ventilated area or fume hood.

Mandatory Visualization: Logic of Isotopic Labeling in Quantitative MS

Caption: Principle of stable isotope dilution analysis for accurate quantification.

Conclusion

Indole-3-carboxaldehyde-¹³C is a high-value analytical tool whose utility is defined by its mass and spectroscopic properties rather than its bulk physical characteristics. While physically indistinguishable from its natural counterpart, its unique signature in mass spectrometry and NMR spectroscopy enables researchers to perform highly precise quantitative measurements in complex biological systems. Adherence to rigorous characterization, handling, and storage protocols is essential to maintain its integrity as a standard and ensure the generation of trustworthy, reproducible data in drug development and metabolic research.

References

-

Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. Available at: [Link]

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Hasan, M. M., et al. (2021). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved January 31, 2026, from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

-

Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved January 31, 2026, from [Link]

-

Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved January 31, 2026, from [Link]

-

Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC - NIH. Available at: [Link]

-

Bock, C., et al. (2023). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science. Available at: [Link]

-

ResearchGate. (n.d.). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved January 31, 2026, from [Link]

-

Reo, N. V. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry - ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved January 31, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. Retrieved January 31, 2026, from [Link]

-

Le Grel, P., et al. (2011). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing. Available at: [Link]

Sources

- 1. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives [mdpi.com]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 11. Indole-3-carboxaldehyde, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. rsc.org [rsc.org]

- 13. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum [chemicalbook.com]

Indole-3-carboxaldehyde-13C: A Technical Guide for Researchers in Drug Discovery and Development

This guide provides an in-depth technical overview of Indole-3-carboxaldehyde-13C, a critical tool for researchers in the fields of pharmacology, toxicology, and drug development. We will delve into its biochemical significance, practical applications, and commercial availability, offering insights grounded in scientific literature and field expertise.

Introduction: The Significance of Indole-3-carboxaldehyde and its Isotopically Labeled Form

Indole-3-carboxaldehyde (I3A) is a naturally occurring molecule derived from the metabolism of the essential amino acid L-tryptophan by gut microbiota.[1] It has garnered significant scientific interest due to its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, intestinal barrier function, and cellular homeostasis.[1][2] The activation of AhR by I3A triggers a signaling cascade that can modulate inflammatory pathways, making it a molecule of interest for therapeutic interventions in inflammatory and autoimmune diseases.

The introduction of a stable isotope label, specifically Carbon-13 (¹³C), into the indole-3-carboxaldehyde structure provides researchers with a powerful analytical tool. Indole-3-carboxaldehyde-¹³C serves as an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in complex biological matrices.[3] Its identical chemical properties and distinct mass allow for precise and accurate measurement, which is crucial for pharmacokinetic, metabolomic, and biomarker discovery studies.

Commercial Availability and Pricing

The accessibility of Indole-3-carboxaldehyde-¹³C is a key consideration for its integration into research workflows. Several reputable suppliers offer this isotopically labeled compound, with variations in pricing, quantity, and the specific positions of the ¹³C label.

| Supplier | Product Name | Catalog Number (Example) | Quantity | Price (USD) | Isotopic Labeling |

| MedChemExpress | Indole-3-carboxaldehyde-¹³C₃ | HY-W007376S | 5 mg | $520 | ³C on the formyl group and adjacent ring carbons |

| 10 mg | Quote | ||||

| 50 mg | Quote | ||||

| LGC Standards | Indole-3-carboxaldehyde-¹³C₈ | TRC-I614993 | 0.5 mg | Inquire | ⁸C on the indole ring |

| 2.5 mg | Inquire | ||||

| 5 mg | Inquire |

Note: Prices are subject to change and may vary based on the supplier and quantity. Researchers are advised to request quotes directly from the suppliers for the most up-to-date information.

For the unlabeled Indole-3-carboxaldehyde, a wider range of suppliers is available, with prices varying significantly based on purity and quantity.

| Supplier | Purity | 25 g Price (USD) | 100 g Price (USD) |

| Otto Chemie | 99% | $27.75 | $87.50 |

| Chem-Impex | - | $22.03 | $46.97 |

| Sdfine | Min. 98.0% | ~$38.59 | ~$149.00 |

Biochemical Pathway and Mechanism of Action

Indole-3-carboxaldehyde is a product of the indole pathway of tryptophan metabolism, primarily carried out by gut bacteria. The pathway involves the conversion of tryptophan to indole-3-pyruvic acid, which is then metabolized to I3A.

Tryptophan Metabolism to Indole-3-carboxaldehyde and Subsequent AhR Activation

Caption: Metabolic conversion of L-tryptophan to Indole-3-carboxaldehyde by gut microbiota and its subsequent activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Upon entering host cells, I3A binds to the cytosolic AhR, causing a conformational change that leads to its translocation into the nucleus. In the nucleus, the activated AhR-I3A complex heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] Key target genes include cytochrome P450 enzymes like CYP1A1 and cytokines such as Interleukin-22 (IL-22), which plays a crucial role in maintaining intestinal mucosal immunity and barrier function.[2]

Applications in Research and Drug Development

The unique properties of Indole-3-carboxaldehyde-¹³C make it an invaluable tool in various research applications:

-

Internal Standard for LC-MS/MS Quantification: This is the primary application of the ¹³C-labeled compound. Its use allows for the accurate and precise quantification of endogenous I3A levels in biological samples such as plasma, urine, and tissue homogenates.[3] This is essential for understanding the pharmacokinetics and pharmacodynamics of potential drugs that target tryptophan metabolism or the AhR pathway.

-

Metabolic Flux Analysis: By tracing the fate of the ¹³C label, researchers can study the metabolic pathways of tryptophan and the production of its various indole derivatives. This can provide insights into how different physiological or pathological conditions affect microbial metabolism.

-

Biomarker Discovery and Validation: Altered levels of I3A have been associated with various diseases, including inflammatory bowel disease and metabolic syndrome.[2][4] Indole-3-carboxaldehyde-¹³C can be used to develop and validate robust analytical methods for quantifying I3A as a potential biomarker.

Experimental Protocols

Quantification of Indole-3-carboxaldehyde in Plasma using LC-MS/MS with Indole-3-carboxaldehyde-¹³C as an Internal Standard

This protocol provides a general framework. Optimization of chromatographic conditions and mass spectrometer parameters is essential for achieving desired sensitivity and accuracy.

1. Sample Preparation: a. To 100 µL of plasma, add 10 µL of Indole-3-carboxaldehyde-¹³C internal standard solution (concentration to be optimized based on expected endogenous levels). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to achieve separation from other metabolites.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL. b. Mass Spectrometry (MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Indole-3-carboxaldehyde (unlabeled): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion).

- Indole-3-carboxaldehyde-¹³C (internal standard): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (mass shift corresponding to the number of ¹³C atoms).

3. Data Analysis: a. Construct a calibration curve using known concentrations of unlabeled Indole-3-carboxaldehyde spiked into a surrogate matrix (e.g., charcoal-stripped plasma). b. Calculate the peak area ratio of the analyte to the internal standard. c. Quantify the concentration of Indole-3-carboxaldehyde in the unknown samples by interpolating from the calibration curve.

Experimental Workflow for LC-MS/MS Quantification

Caption: A typical workflow for the quantitative analysis of Indole-3-carboxaldehyde in biological samples using an internal standard and LC-MS/MS.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This protocol describes a cell-based reporter assay to measure the ability of Indole-3-carboxaldehyde to activate the AhR signaling pathway.

1. Cell Culture: a. Use a cell line stably transfected with an AhR-responsive reporter gene, such as a luciferase gene under the control of a promoter containing XREs (e.g., HepG2-XRE-Luciferase cells). b. Culture the cells in appropriate media and conditions until they reach the desired confluency for the assay.

2. Assay Procedure: a. Seed the reporter cells in a 96-well plate and allow them to attach overnight. b. Prepare serial dilutions of Indole-3-carboxaldehyde in the cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD). c. Replace the culture medium with the medium containing the different concentrations of Indole-3-carboxaldehyde. d. Incubate the plate for a predetermined time (e.g., 24 hours) to allow for AhR activation and reporter gene expression.

3. Measurement of Reporter Gene Activity: a. After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

4. Data Analysis: a. Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye) if necessary. b. Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of Indole-3-carboxaldehyde. c. Determine the EC₅₀ value (the concentration that elicits a half-maximal response) to quantify the potency of Indole-3-carboxaldehyde as an AhR agonist.

Synthesis of Indole-3-carboxaldehyde

While the direct synthesis of the ¹³C-labeled compound is a specialized process often proprietary to the suppliers, understanding the synthesis of the unlabeled parent compound provides valuable chemical context. A common and efficient method is the Vilsmeier-Haack reaction.[5][6]

This reaction involves the formylation of indole using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF).[6] The reaction proceeds via an electrophilic substitution at the electron-rich C3 position of the indole ring. To synthesize the ¹³C-labeled version, a ¹³C-labeled formylating agent would be required.

Conclusion

Indole-3-carboxaldehyde-¹³C is an indispensable tool for researchers investigating the intricate roles of tryptophan metabolism and the AhR signaling pathway in health and disease. Its application as an internal standard in mass spectrometry enables robust and reliable quantification of its endogenous counterpart, facilitating a deeper understanding of its physiological and pathological significance. This guide provides a foundational understanding of its properties, availability, and applications, empowering researchers to effectively integrate this valuable compound into their drug discovery and development endeavors.

References

-

Montage Chemicals Pvt. Ltd. (n.d.). Indole 3 Carboxaldehyde. IndiaMART. Retrieved January 26, 2026, from [Link]

-

Ottokemi. (n.d.). Indole 3-carboxaldehyde, 99%. Retrieved January 26, 2026, from [Link]

- Naik, N., Kumar, H. V., & Harini, S. T. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

-

Cervigni, C., et al. (2021). Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. International Journal of Pharmaceutics, 602, 120610. [Link]

-

Chem-Impex. (n.d.). Indole-3-carboxaldehyde. Retrieved January 26, 2026, from [Link]

- Bingöl, M., et al. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Science and Engineering, 20(3), 636-646.

-

Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved January 26, 2026, from [Link]

- Palladino, P., et al. (2024). A colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances, 4, 100643.

-

Liu, M., et al. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. Molecules, 28(9), 3704. [Link]

-

Matusheski, N. V., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of Agricultural and Food Chemistry, 59(23), 12310-12317. [Link]

-

Al-Saffar, F. Z., & Bergquist, J. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. Analytical Methods, 16(5), 629-639. [Link]

-

INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Anderson, G. M. (2021). The quantitative determination of indolic microbial tryptophan metabolites in human and rodent samples: A systematic review. Journal of Chromatography B, 1186, 123008. [Link]

-

O'Neill, I. J., et al. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Journal of Applied Microbiology, 135(11). [Link]

-

Wikipedia. (2023, December 1). Indole-3-carbaldehyde. In Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Technical Guide: Natural Abundance 13C Analysis of Indole Scaffolds

Content Type: Technical Guide / Whitepaper Target Audience: Senior Researchers, Analytical Chemists, Drug Development Scientists

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 3,000 natural isolates and significant synthetic drugs (e.g., vinca alkaloids, triptans). Analysis of Carbon-13 (

For structural elucidation and quantification (qNMR) , the challenge lies in the low gyromagnetic ratio and long longitudinal relaxation times (

This guide synthesizes the physicochemical behavior of the indole nucleus with validated protocols for both qNMR and IRMS, ensuring high-fidelity data acquisition.

Part 1: The Indole Physicochemical Framework

Understanding the electronic environment of the indole ring is a prerequisite for accurate

Chemical Shift Logic

The chemical shifts (

Table 1: Characteristic

| Position | Carbon Type | Approx.[1][2][3][4][5] Shift ( | Electronic Character | Relaxation ( |

| C2 | CH | 124.5 - 126.0 | Medium | |

| C3 | CH | 101.0 - 102.5 | Electron-rich ( | Medium |

| C3a | C (quat) | 127.0 - 128.5 | Bridgehead | Very Long (>10s) |

| C7a | C (quat) | 136.0 - 137.5 | Bridgehead ( | Very Long (>10s) |

| C4-C7 | CH | 111.0 - 122.0 | Benzenoid | Medium |

Critical Insight: C3 is the most shielded carbon due to the enamine-like character of the N1-C2-C3 system. In substitution reactions, electrophiles target C3, significantly altering this shift.

Part 2: Visualization of Structural Dynamics

The following diagram illustrates the numbering scheme and the critical electronic flow that dictates chemical shift values.

Figure 1: Indole scaffold highlighting chemical shift anomalies and relaxation bottlenecks (C3a/C7a).

Part 3: Quantitative C NMR (qNMR) Protocol

Standard

The Challenge: Relaxation

Quaternary carbons C3a and C7a lack directly attached protons, meaning their dominant relaxation mechanism (dipole-dipole interaction) is inefficient.

-

Rule of Thumb: A delay of

is required for 99.3% magnetization recovery. -

Consequence: Without modification, a quantitative scan could take hours.

Protocol A: Inverse Gated Decoupling with Relaxation Agent

This protocol ensures quantitative accuracy (

Reagents:

-

Solvent: DMSO-

(preferred for solubility) or CDCl -

Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

].[7] -

Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (traceable purity).

Step-by-Step Workflow:

-

Sample Preparation:

-

Dissolve 20–50 mg of indole analyte in 0.6 mL solvent.

-

Add Cr(acac)

to a final concentration of ~0.05 M (approx 10 mg). This paramagnetic agent shortens -

Note: The solution will turn purple/dark. Filter if necessary to remove undissolved particulates.

-

-

Acquisition Parameters (Bruker Nomenclature):

-

Pulse Sequence: zgig (Inverse Gated Decoupling).

-

Logic: Decoupler is OFF during delay (d1) to suppress NOE buildup. Decoupler is ON during acquisition (aq) to collapse J-couplings (singlets).

-

-

Spectral Width (SW): 250 ppm.

-

Excitation Pulse (P1): 90° (maximize signal per scan).

-

Relaxation Delay (D1): Set to 5–10 seconds . (With Cr(acac)

, -

Scans (NS): 512–1024 (depending on concentration).

-

-

Processing:

-

Apply exponential window function (LB = 1.0–3.0 Hz) to improve S/N.

-

Phase and baseline correct manually.

-

Integrate bridgehead carbons (C3a/C7a) vs. internal standard.

-

Figure 2: qNMR Acquisition Logic for Indole Quantification.

Part 4: Isotopic Fingerprinting (IRMS)

While NMR looks at the position of carbons, Isotope Ratio Mass Spectrometry (IRMS) measures the ratio of

The Principle: Biosynthetic Fractionation

Plants fix CO

-

Synthetic Indole:

C typically -25‰ to -32‰ (reflecting fossil fuel origins). -

Natural Indole (C3 Plants):

C typically -26‰ to -30‰ . -

Natural Indole (C4 Plants):

C typically -12‰ to -16‰ .

Differentiation Strategy: Since bulk

C ranges for synthetic and C3-plant indoles overlap, Compound-Specific Isotope Analysis (CSIA) is required. This involves coupling GC with IRMS to measure the isotope ratio of the specific indole peak after separation from a complex matrix.

Protocol B: GC-C-IRMS for Origin Authentication

Equipment: Gas Chromatograph coupled to a Combustion Interface (CuO/NiO reactor at 850°C) and Isotope Ratio Mass Spectrometer.

-

Sample Extraction:

-

Extract indole alkaloids using non-fractionating solvents (e.g., dichloromethane).

-

Avoid: Extensive column chromatography which can cause kinetic isotope fractionation (eluting lighter isotopomers first).

-

-

Combustion:

-

Indole (

) elutes from GC and enters the combustion reactor. -

Reaction:

-

The

gas is analyzed for mass 44 (

-

-

Calculation:

Where

References

-

Ribay, V., et al. (2023). "Hyperpolarized 13C NMR Spectroscopy of Urine Samples at Natural Abundance." Angewandte Chemie. Link

-

Morales-Rios, M.S., et al. (1987).[8] "NMR Studies of Indole." Magnetic Resonance in Chemistry. Link

-

Schmidt, T.C., et al. (2004). "Compound-specific isotope analysis of organic contaminants." Analytical Chemistry. Link

-

University of Ottawa NMR Facility. (2007). "How Can I Get a Quantitative 13C NMR Spectrum?" Link

-

ITRC (Interstate Technology & Regulatory Council). (2011). "Compound Specific Isotope Analysis." Environmental Molecular Diagnostics Team. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. niwa.co.nz [niwa.co.nz]

- 3. Analytical model for site-specific isotope fractionation in 13C during sorption: determination by isotopic 13C NMR spectrometry with vanillin as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

using Indole-3-carboxaldehyde-13C in metabolic flux analysis

Application Note: Metabolic Flux Analysis of the Gut-Host Axis using Indole-3-carboxaldehyde-13C

Introduction & Scientific Rationale

The Challenge: Indole-3-carboxaldehyde (I3A), also known as 3-formylindole, is a pivotal metabolite produced by commensal gut bacteria (e.g., Lactobacillus reuteri) from dietary tryptophan.[1][2][3] It acts as a potent ligand for the host Aryl Hydrocarbon Receptor (AhR), driving mucosal immune responses and barrier integrity. However, the exact metabolic fate of I3A in the host—specifically its conversion kinetics into Indole-3-carboxylic acid (I3CA) via liver Aldehyde Oxidase (AOX1) versus other conjugation pathways—remains difficult to quantify due to high background levels of endogenous indoles.

The Solution: This protocol details the application of Indole-3-carboxaldehyde-13C6 (Ring-13C6) for targeted Metabolic Flux Analysis (MFA). By using a stable isotope tracer where the six carbons of the indole ring are labeled, researchers can:

-

Distinguish microbial-derived I3A from host-endogenous pools.

-

Quantify the oxidation rate of I3A to I3CA by AOX1.

-

Track downstream Phase II conjugates (glucuronides/sulfates) without losing the label.

Metabolic Pathway Visualization

Understanding the carbon flow is critical for experimental design. The following diagram illustrates the transition of the labeled indole core from the gut lumen into host hepatic metabolism.

Figure 1: Metabolic trajectory of Indole-3-carboxaldehyde. The 13C6-ring label (Red/Blue/Green nodes) remains stable throughout oxidation and conjugation, allowing precise mass-shift tracking.

Experimental Protocols

A. Reagent Preparation

-

Tracer: Indole-3-carboxaldehyde-13C6 (purity >98%, isotopic enrichment >99%).

-

Vehicle: 0.5% Methylcellulose or Corn Oil (for in vivo gavage); DMSO (0.1% final conc.) for in vitro.

-

Stability Note: Aldehydes are prone to oxidation.[4] Prepare solutions fresh and keep on ice.

B. In Vitro Assay: Hepatic Clearance (AOX1 Activity)

This assay validates the conversion of I3A to I3CA using liver S9 fractions or primary hepatocytes.

-

Incubation System:

-

Mix 1 mg/mL Liver S9 fraction (human/mouse) in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-incubate at 37°C for 5 min.

-

-

Reaction Start:

-

Add I3A-13C6 (Final concentration: 10 µM).

-

Control: Add specific AOX1 inhibitor (e.g., Hydralazine 25 µM) to confirm pathway specificity.

-

-

Sampling:

-

At time points 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

-

-

Quenching:

-

Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Indole-D5).

-

Centrifuge at 15,000 x g for 10 min at 4°C.

-

Collect supernatant for LC-MS/MS.

-

C. In Vivo Flux Tracing (Mouse Model)

-

Administration: Oral gavage of I3A-13C6 (10 mg/kg).

-

Blood Collection: Tail vein microsampling at 0.5, 1, 2, 4, and 8 hours.

-

Tissue Harvest: At terminal point, collect liver and cecal content. Flash freeze in liquid nitrogen.

-

Extraction:

-

Homogenize tissue in 50% Methanol/Water.

-

Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate to maximize recovery of indoles.

-

Evaporate and reconstitute in Mobile Phase A/B (50:50).

-

Analytical Method: LC-HRMS/MS

Platform: Q-Exactive or Triple Quadrupole (QQQ). Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm).

Chromatography Conditions:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min) -> Re-equilibrate.

Mass Spectrometry Transitions (MRM):

Note: The +6 Da shift corresponds to the six

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Label State |

| I3A (Endogenous) | 146.1 [M+H]+ | 118.1 | 20 | M+0 |

| I3A-13C6 (Tracer) | 152.1 [M+H]+ | 124.1 | 20 | M+6 |

| I3CA (Metabolite) | 162.1 [M+H]+ | 144.1 | 25 | M+0 |

| I3CA-13C6 (Labeled) | 168.1 [M+H]+ | 150.1 | 25 | M+6 |

Critical QC Check: Ensure the "M+6" channel in the blank matrix is free of interference. The natural abundance of

Data Analysis & Interpretation

Workflow Visualization:

Figure 2: Step-by-step workflow from sample collection to kinetic flux modeling.

Calculation of Fractional Enrichment:

To determine the contribution of the tracer to the total pool:

Interpretation:

-

High I3A-13C6 / Low I3CA-13C6: Suggests low AOX1 activity or rapid excretion of the aldehyde.

-

Rapid appearance of I3CA-13C6: Indicates efficient host detoxification.

-

AhR Activation Correlation: Correlate the concentration of I3A-13C6 in intestinal tissue with downstream markers (e.g., Cyp1a1 expression) to verify that the exogenous tracer is bioactive.

References

-

Zelante, T., et al. (2013).[5] "Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22."[1][5] Nature.

-

Röhrig, T., et al. (2024). "Indole-3-carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation."[2] PMC.

-

Deo, A. K., et al. (2011). "LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine." Journal of Agricultural and Food Chemistry.

-

Agilent Technologies. (2019). "Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ." Application Note.

-

Jang, H., et al. (2022). "Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis." RSC Advances.

Sources

- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut microbiota-derived tryptophan metabolite indole-3-carboxaldehyde enhances intestinal barrier function via aryl hydrocarbon receptor/AMP-activated protein kinase signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

Indole-3-carboxaldehyde-13C as a tracer in vivo

Introduction & Scientific Rationale

Indole-3-carboxaldehyde (I3A), also known as 3-formylindole, is a critical tryptophan metabolite produced primarily by commensal Lactobacillus species (e.g., L. reuteri) via the indole-pyruvate pathway. It acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), mediating host mucosal immunity, stimulating IL-22 production, and enhancing intestinal barrier function through tight junction regulation (ZO-1, Occludin).

While the physiological effects of I3A are well-documented, the precise kinetics of its absorption, tissue distribution, and downstream metabolism (e.g., oxidation to indole-3-carboxylic acid) remain complex due to the rapid turnover of indoles in the liver.

Why use Indole-3-carboxaldehyde-13C? Using stable isotope-labeled I3A (e.g., I3A-13C₆ or I3A-13C₉) as an in vivo tracer offers two distinct advantages over unlabeled compounds:

-

Differentiation from Endogenous Production: It allows researchers to distinguish the administered exogenous I3A from the high background levels of I3A produced continuously by the host microbiome.

-

Metabolic Fate Mapping: It enables the tracking of downstream metabolites (fluxomics) by searching for the "heavy" isotope signature in plasma, liver, and urine, confirming direct precursor-product relationships.

Mechanistic Pathway & Experimental Logic

The following diagram illustrates the origin of I3A, its translocation across the gut barrier, and its interaction with the host AhR pathway.

Figure 1: The metabolic trajectory of I3A from microbial synthesis to host receptor activation and hepatic clearance.

Experimental Protocol: In Vivo Tracing

Phase A: Tracer Preparation & Administration

Requirement: Use I3A-13C (Isotopologue purity >99%). Common forms are ring-labeled (13C₆) or fully labeled (13C₉). Note: Aldehydes are reactive. Prepare solutions immediately before use.

-

Vehicle Preparation: Dissolve I3A-13C in a vehicle of 0.5% Methylcellulose + 0.1% Tween-80 (to enhance solubility) or Corn Oil.

-

Target Concentration: 10 mg/kg body weight (standard effective dose for murine models).

-

-

Administration: Administer via oral gavage (p.o.) to mimic microbial production, or intraperitoneal (i.p.) to bypass first-pass metabolism if studying systemic distribution.

-

Time-Course Sampling:

-

Collect blood (tail vein) at T = 0, 15, 30, 60, 120, 240 min.

-

Harvest tissues (Colon, Liver, Kidney, Brain) at terminal endpoints (e.g., 4 hours post-dose).

-

Phase B: Sample Extraction (Self-Validating Protocol)

The "Self-Validating" aspect relies on using a deuterated Internal Standard (IS) distinct from the tracer (e.g., I3A-d5) to correct for extraction efficiency.

Materials:

-

Internal Standard (IS): Indole-3-carboxaldehyde-d5 (100 ng/mL in methanol).

-

Precipitant: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Steps:

-

Aliquot: Transfer 50 µL of plasma or 50 mg of homogenized tissue (in PBS) to a 1.5 mL tube.

-

Spike IS: Add 10 µL of I3A-d5 solution. Vortex for 10 sec.

-

Precipitate: Add 200 µL of Ice-cold ACN. Vortex vigorously for 30 sec.

-

Incubate: Keep at -20°C for 20 minutes to ensure complete protein precipitation.

-

Clarify: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer: Move supernatant to a glass vial.

-

Critical Step: If sensitivity is low (aldehydes ionize poorly), derivatize with Dansyl Hydrazine or Girard’s Reagent T . However, modern triple quads often detect underivatized I3A effectively in positive mode.

-

LC-MS/MS Instrumentation & Analysis

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Synergi Fusion. Mobile Phase:

Gradient:

-

0-1 min: 5% B

-

1-6 min: 5% -> 95% B

-

6-8 min: 95% B

-

8.1 min: Re-equilibrate at 5% B.

MRM Transitions (Mass Spectrometry Parameters): Note: Transitions below assume underivatized detection in ESI(+) mode. Values must be optimized for your specific isotopologue.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| I3A (Endogenous) | 146.1 [M+H]⁺ | 118.1 (Loss of CO) | 25 | Background Monitor |

| I3A-13C₆ (Tracer) | 152.1 [M+H]⁺ | 124.1 | 25 | Target Tracer |

| I3A-d5 (Int. Std) | 151.1 [M+H]⁺ | 123.1 | 25 | Normalization |

| I3-Carboxylic Acid | 162.1 [M+H]⁺ | 144.1 | 20 | Downstream Metabolite |

Self-Validation Check: The retention time (RT) of the I3A-13C tracer must match the I3A-d5 internal standard exactly. If they drift, the identification is invalid.

Data Interpretation & Flux Analysis

To quantify the "Flux" (conversion of tracer to metabolites or tissue uptake), use the Isotope Enrichment Factor (IEF) .

Calculation:

Interpretation Guide:

-

High Enrichment in Colon vs. Low in Plasma: Indicates local sequestration and AhR activation (mucosal protection) with limited systemic absorption.

-

Appearance of 13C-Indole-3-Carboxylic Acid: Indicates hepatic oxidation. If this ratio is high, the half-life of I3A is short, suggesting rapid clearance.

-

AhR Target Gene Correlation: Correlate the tissue concentration of I3A-13C (pmol/mg tissue) with mRNA levels of Cyp1a1 or Il22 using qPCR. This establishes the Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.

References

-

Zelante, T. , et al. (2013).[3] Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22. Nature, 500, 541–545. Link

-

Roager, H. M. , & Licht, T. R. (2018). Microbial tryptophan catabolites in health and disease. Nature Communications, 9, 3294. Link

-

Lund, P. J. , et al. (2021). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation.[4] Cell Metabolism, 33(4), 1-14. Link

-

Agus, A. , Planchais, J., & Sokol, H. (2018). Gut Microbiota Regulation of Tryptophan Metabolism in Health and Disease. Cell Host & Microbe, 23(6), 716-724. Link

-

Han, J. , et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.[1][2] Metabolites, 12(8), 716.[1] Link

Sources

- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

quantitative analysis of metabolites using Indole-3-carboxaldehyde-13C

Application Note & Protocol

Quantitative Analysis of Tryptophan Metabolites Using Stable Isotope-Labeled Indole-3-carboxaldehyde-¹³C by LC-MS/MS

Abstract

This application note provides a comprehensive framework and a detailed protocol for the quantitative analysis of indole-3-carboxaldehyde (ICA) and related tryptophan metabolites in biological matrices. By employing Indole-3-carboxaldehyde-¹³C as a stable isotope-labeled internal standard (SIL-IS), this method leverages the precision and specificity of isotope dilution mass spectrometry (IDMS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thus correcting for matrix effects and procedural inconsistencies.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in metabolomics, biomarker discovery, and pharmacokinetic studies, offering a robust methodology to achieve accurate and reproducible quantification of key signaling molecules derived from tryptophan metabolism.

Scientific Principles & Rationale

The Imperative for Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis of low-abundance endogenous metabolites is frequently challenged by sample-to-sample variability introduced during sample preparation and analysis.[2] Factors such as incomplete extraction recovery, sample loss, and matrix-induced ion suppression or enhancement in the mass spectrometer can lead to significant analytical errors.[3] The IDMS technique is the most effective solution to these challenges.[4]

By introducing a known concentration of a stable isotope-labeled analogue of the analyte (the internal standard) at the very beginning of the sample preparation workflow, any subsequent loss or analytical variation will affect both the endogenous analyte and the SIL-IS equally.[5] Since the mass spectrometer can distinguish between the light (endogenous) and heavy (labeled) forms of the molecule, the ratio of their peak areas remains constant regardless of these variations. This ratio is then used to calculate the precise concentration of the endogenous analyte, ensuring the highest degree of accuracy and precision.[4]

Why Indole-3-carboxaldehyde-¹³C is the Optimal Internal Standard

While various types of internal standards exist, a stable isotope-labeled version of the analyte itself is considered ideal. Specifically, ¹³C-labeled standards are superior to deuterated (²H) standards for several reasons:

-

Co-elution: ¹³C-labeled compounds have virtually identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute perfectly during liquid chromatography.[1] Deuterated standards can sometimes exhibit slight shifts in retention time, which can compromise accuracy.

-

Isotopic Stability: The C-C bond is stronger than the C-H bond, making ¹³C labels less susceptible to exchange or loss during sample preparation compared to deuterium labels.[6]

-

No Isotope Effects: The incorporation of ¹³C does not significantly alter the chemical properties or ionization efficiency of the molecule, unlike deuterium, which can sometimes introduce minor isotope effects.

Indole-3-carboxaldehyde-¹³C serves as an excellent internal standard for quantifying its endogenous form, a key metabolite in the tryptophan pathway.[7]

Biological Significance of Indole-3-carboxaldehyde (ICA)

Indole-3-carboxaldehyde is a crucial metabolite derived from the essential amino acid tryptophan, primarily through the action of gut microbiota.[8][9] It is a significant signaling molecule involved in host-microbe interactions and plays a vital role in maintaining intestinal barrier function and modulating inflammatory responses.[8][10] ICA can activate the aryl hydrocarbon receptor (AhR), a key regulator of immune homeostasis at mucosal surfaces.[11] Given its involvement in conditions like inflammatory bowel disease and its potential as a biomarker, accurate quantification of ICA is critical for understanding disease pathogenesis and developing novel therapeutics.[10][11]

Caption: Simplified Tryptophan Metabolism Pathway to ICA.

Detailed Application Protocol

This protocol outlines a robust method for quantifying indole-3-carboxaldehyde in human plasma using LC-MS/MS with Indole-3-carboxaldehyde-¹³C as an internal standard.

Materials and Reagents

| Item | Recommended Supplier/Grade |

| Indole-3-carboxaldehyde (Analyte) | Sigma-Aldrich, >98% purity |

| Indole-3-carboxaldehyde-¹³C (IS) | MedChemExpress or similar, specified isotopic purity |

| Acetonitrile (ACN) | LC-MS Grade |

| Methanol (MeOH) | LC-MS Grade |

| Formic Acid (FA) | LC-MS Grade, >99% |

| Water | LC-MS Grade or Type I Ultrapure |

| Human Plasma (for standards/QC) | Pooled, K2-EDTA anticoagulant, charcoal-stripped |

| Microcentrifuge Tubes (1.5 mL) | Protein LoBind, Eppendorf or equivalent |

| Autosampler Vials (2 mL) | Amber glass with pre-slit septa |

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock and working solutions is fundamental for generating a reliable calibration curve. Using a solvent like methanol ensures good solubility for indole compounds. Serial dilutions minimize pipetting errors.

-

Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of Indole-3-carboxaldehyde and dissolve in 1 mL of MeOH.

-

Internal Standard Stock (1 mg/mL): Accurately weigh ~1 mg of Indole-3-carboxaldehyde-¹³C and dissolve in 1 mL of MeOH.

-

Analyte Working Solution (10 µg/mL): Dilute the analyte stock 1:100 with 50:50 MeOH:Water.

-

Internal Standard Working Solution (IS-WS, 200 ng/mL): Perform a serial dilution of the IS stock solution in 50:50 MeOH:Water. This concentration is chosen to yield a robust signal in the MS without being excessively high.

Store all stock and working solutions at -20°C in amber vials to prevent degradation.

Preparation of Calibration Curve and Quality Control (QC) Samples

Causality: A calibration curve prepared in a surrogate matrix (charcoal-stripped plasma) is essential to mimic the matrix effects of real samples, ensuring accurate quantification.[12] QCs at different concentrations validate the curve's accuracy and the method's reproducibility.

-

Generate an 8-point calibration curve by spiking the appropriate volume of the analyte working solution into charcoal-stripped plasma to achieve final concentrations of 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.

-

Prepare QC samples at three concentrations: Low (LQC, 15 ng/mL), Medium (MQC, 200 ng/mL), and High (HQC, 800 ng/mL) in the same manner.

Sample Preparation: Protein Precipitation

Causality: Biological samples like plasma contain high concentrations of proteins that interfere with LC-MS analysis by clogging the column and suppressing ionization. Protein precipitation with ice-cold acetonitrile is a simple, fast, and effective method to remove the majority of these proteins.[12][13] Adding the internal standard at this first step ensures it accounts for any variability during the entire process.[5]

Caption: Experimental Workflow for Sample Preparation.

Step-by-Step Protocol:

-

Aliquot 50 µL of each standard, QC, or study sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS-WS (200 ng/mL Indole-3-carboxaldehyde-¹³C) to every tube except for "blank" samples.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein precipitation and maintain analyte stability.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analytes.[14]

-

Reconstitute the dried residue in 100 µL of mobile phase A (see section 2.5).

-

Vortex briefly, centrifuge to pellet any insoluble debris, and transfer the final solution to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Method

Causality: A reverse-phase C18 column is ideal for retaining and separating moderately non-polar molecules like indoles.[12][13] A gradient elution provides robust separation of the analyte from other matrix components. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unmatched sensitivity and selectivity for quantification.[5]

| LC Parameters | Setting |

| LC System | Agilent 1290 Infinity II or equivalent UHPLC system |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 9.0 | |

| 9.1 | |

| 12.0 |

| MS/MS Parameters | Setting |

| MS System | Sciex 7500 QTrap or equivalent Triple Quadrupole MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| IonSpray Voltage | +5500 V |

| Source Temperature | 550°C |

| Curtain Gas | 35 psi |

| MRM Transitions | Compound |

| Indole-3-carboxaldehyde | |

| Indole-3-carboxaldehyde-¹³C |

*Note: The exact m/z for the ¹³C-labeled standard will depend on the number of ¹³C atoms incorporated (e.g., ¹³C₆ would be 152.1). These transitions must be optimized by infusing the pure standard.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software (e.g., Sciex OS, MassHunter).

-

Calculate Response Ratios: For each injection (standards, QCs, and samples), calculate the Peak Area Ratio (PAR) as: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

Construct Calibration Curve: Plot the PAR (y-axis) versus the nominal concentration (x-axis) for the calibration standards. Apply a linear regression with 1/x² weighting, which is typically best for bioanalytical assays. The regression should yield an R² value > 0.99 for the curve to be accepted.

-

Quantify Unknown Samples: Interpolate the PAR of the unknown samples onto the calibration curve to determine their concentrations.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low IS Signal | Pipetting error during IS addition; poor recovery; MS source is dirty. | Prepare a fresh IS-WS; check extraction procedure; clean the MS source and recalibrate. |

| High Variability in QCs | Inconsistent sample preparation; sample degradation. | Ensure consistent vortexing and evaporation times; keep samples cooled in the autosampler; prepare fresh QCs. |

| Poor Peak Shape | Column degradation; incompatible reconstitution solvent. | Replace the LC column; ensure the reconstitution solvent is the same as or weaker than the initial mobile phase conditions. |

| No Analyte Signal | Analyte concentration is below the limit of detection (LOD); poor recovery. | Concentrate the sample more (e.g., start with a larger volume); optimize extraction solvent; check MS parameters for the analyte transition. |

Conclusion

The protocol detailed in this application note provides a highly specific, sensitive, and robust method for the quantification of indole-3-carboxaldehyde in biological matrices. By employing Indole-3-carboxaldehyde-¹³C as an internal standard, the method effectively mitigates matrix effects and procedural errors, adhering to the highest standards of bioanalytical validation. This approach enables researchers to generate reliable quantitative data crucial for advancing our understanding of tryptophan metabolism in health and disease, facilitating biomarker discovery, and supporting drug development programs.

References

-

Mashego, M. R., Rumbold, K., De Mey, M., Vandamme, E., Soetaert, W., & Heerd, D. (2007). Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards. Analytical chemistry, 79(13), 4700–4707. [Link]

-

Kumar, S., Bairwa, K., Thomas, A., Moreno, J., & Ghose, A. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. [Link]

-

ResearchGate. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]

-

Zhu, J., Chen, Y., Zu, M., Shen, Y., Li, R., Li, Y., ... & Li, L. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. Journal of Agricultural and Food Chemistry, 71(18), 7136–7147. [Link]

-

Wang, Y., Chen, Y., Zhang, X., Lu, Y., Chen, H., & Liu, G. (2023). Gut microbiota-derived tryptophan metabolite indole-3-carboxaldehyde enhances intestinal barrier function via aryl hydrocarbon receptor/AMP-activated protein kinase signaling activation. Journal of Animal Science and Biotechnology, 14(1), 101. [Link]

-

Li, S., Liu, C., Zhang, Y., Wang, Y., Zhang, Y., Li, M., ... & Zhang, C. (2024). Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. World Journal of Gastrointestinal Oncology, 16(6), 1081–1098. [Link]

-

Nielsen, K. F. (2014). Liquid chromatography mass spectrometry for analysis of microbial metabolites. Technical University of Denmark. [Link]

-

DOI. (n.d.). Development and Application of a Selective Analytical Method for Indole Metabolites in Urine: Dietary Exposure Biomarkers for Broccoli Consumption. DOI. [Link]

-

Chen, C., Huang, L., Bian, Y., Li, C., Ma, L., Lin, Y., ... & Chen, B. (2023). Plasma indole-3-aldehyde as a novel biomarker of acute kidney injury after cardiac surgery: a reanalysis using prospective metabolomic data. BMC medicine, 21(1), 438. [Link]

-

Böttcher, C., Westphal, L., Schmotz, C., Prade, E., Scheel, D., & Glawischnig, E. (2014). The biosynthetic pathway of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives in Arabidopsis. Plant physiology, 164(2), 583–595. [Link]

-

Romer Labs. (n.d.). The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. [Link]

-

IsoLife. (n.d.). Internal Standards in metabolomics. IsoLife. [Link]

-

Palladino, C., et al. (2024). A colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances. [Link]

-

Previs, S. F., & Kelley, D. E. (2013). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 5(15), 1891–1901. [Link]

-

Mairinger, T., Steiger, M. G., & Gstöttner, C. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Metabolites, 9(4), 72. [Link]

-

El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry. [Link]

-

Matusheski, N. V., Juvik, J. A., & Jeffery, E. H. (2004). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of agricultural and food chemistry, 52(24), 7323–7332. [Link]

-

ResearchGate. (2004). LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine after Dietary Intake of Selenium-Fortified Broccoli. ResearchGate. [Link]

-

Edison, A. S., Colquhoun, T. A., & Fiehn, O. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 539. [Link]

-

Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry. Chemie Brunschwig. [Link]

-

Biologie. (2016). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. Biologie. [Link]

-

Bingul, M., & Karaali, N. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(3), 856-865. [Link]

-

Wang, G., Hsieh, Y., & Korfmacher, W. A. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and bioanalytical chemistry, 406(8), 2059–2068. [Link]

-

Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

-

Liu, Y., Zhang, D., Chen, M., Cui, J., & Zhou, Y. (2022). Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Frontiers in microbiology, 13, 894562. [Link]

-

Ugalde-Muñiz, P., et al. (2024). Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells. MDPI. [Link]

Sources

- 1. foodriskmanagement.com [foodriskmanagement.com]

- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Gut microbiota-derived tryptophan metabolite indole-3-carboxaldehyde enhances intestinal barrier function via aryl hydrocarbon receptor/AMP-activated protein kinase signaling activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma indole-3-aldehyde as a novel biomarker of acute kidney injury after cardiac surgery: a reanalysis using prospective metabolomic data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organomation.com [organomation.com]

Application Note: Indole-3-carboxaldehyde-13C as an Internal Standard for High-Precision Mass Spectrometry

Executive Summary & Biological Context